molecular formula C3H7NO2 B559523 Serine CAS No. 56-45-1

Serine

Cat. No. B559523
CAS RN: 56-45-1
M. Wt: 105.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Description

Serine is a non-essential amino acid that is produced by hydrolyzing regular proteins . It was first isolated from sericin, a silk protein . Serine and its many derivatives play a significant role in the composition of cellular membranes . It plays a significant role in medicine and is used to treat schizophrenia and Parkinson’s disease .


Synthesis Analysis

The biosynthesis of serine starts with the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate and NADH by phosphoglycerate dehydrogenase . Reductive amination of this ketone by phosphoserine transaminase yields 3-phosphoserine which is hydrolyzed to serine by phosphoserine phosphatase . Serine hydroxymethyltransferase also catalyzes the reversible conversions of L-serine to glycine .


Molecular Structure Analysis

Serine’s chemical formula is C3H7NO3 . Its structure includes an alpha carbon attached to a carboxylic acid (-COOH), an amino group (-NH2), and a side chain containing a hydroxyl group (-OH), making serine a hydrophilic amino acid .


Chemical Reactions Analysis

Serine participates in the biosynthesis of purines and pyrimidines . It is involved in the hydrolysis of peptide bonds in polypeptides and proteins, which is a major function in the digestive process .


Physical And Chemical Properties Analysis

Serine’s chemical formula is C3H7NO3 . It belongs to the class of amino acids known as polar amino acids. Its structure includes an alpha carbon attached to a carboxylic acid (-COOH), an amino group (-NH2), and a side chain containing a hydroxyl group (-OH), making serine a hydrophilic amino acid .

Scientific Research Applications

  • Drug Development and Toxinology : Serine proteinases, like batroxobin from Bothrops moojeni venom, are used as defibrinogenating agents. Research in toxinology often involves serine for fundamental studies and drug registration purposes, demonstrating its importance in the development of therapeutic agents (Meier & Stocker, 1989).

  • Cancer Research : Serine is crucial for cancer cell growth and survival. It supports metabolic processes like protein synthesis and antioxidant defense in many cancer cells, making it a target for novel cancer therapies (Yang & Vousden, 2016).

  • Breast Cancer Research : Serine synthesis is linked to breast cancer due to the genomic gain of 3-phosphoglycerate dehydrogenase, which controls serine synthesis from glycolytic intermediates. This connection underscores serine's role in breast cancer and other tumors (Kalhan & Hanson, 2012).

  • Neuroscience and Mental Health : D-Serine is a co-agonist at the NMDA glutamate receptor, relevant in studies for schizophrenia, depression, and cognitive dysfunction. Its metabolic enzymes are considered in the development of antipsychotic strategies and as potential biomarkers (MacKay et al., 2019).

  • Colorectal Cancer : Both exogenous and endogenous serine sources contribute to colorectal cancer metabolism, growth, and resistance to certain treatments, offering insights for novel treatment approaches (Montrose et al., 2021).

  • Serine Deficiency Disorders : Defects in serine biosynthesis and transport can lead to various neurological manifestations, emphasizing the importance of serine in treating certain genetic disorders (El-Hattab, 2016).

  • Lymphocyte Activation : Serine is essential for the transformation of human peripheral blood lymphocytes, being a major source of one-carbon units for nucleotide biosynthesis. This highlights its importance in immunology and cell biology (Rowe et al., 1985).

  • Protein Engineering : Serine esterase protein engineering is a focus of research, where Bayesian networks and evolutionary principles guide experiments in large experimental spaces, showcasing serine's role in biotechnological applications (Slanzi et al., 2015).

  • Intestinal Health : Serine can prevent LPS-induced intestinal inflammation and barrier damage, suggesting its potential in treating gastrointestinal disorders (Zhou et al., 2017).

  • Macrophage Function : In macrophages, serine is required for optimal cytokine production, demonstrating its role in immune responses and potential therapeutic implications in inflammatory diseases (Rodriguez et al., 2019).

  • Plant Biology : Serine's role in plant metabolism and development, particularly in different biosynthesis pathways, is crucial for understanding plant physiology and improving agricultural practices (Ros et al., 2014).

  • Biotechnology : Microbial production of l-serine from renewable feedstocks is a growing field, with significant potential for industrial applications. Advances in metabolic engineering have led to increased yields and efficiencies in l-serine production (Zhang et al., 2018).

  • Dietary Impact on Tumors : Dietary serine and glycine starvation can affect tumor growth in various cancer models, indicating the potential of dietary interventions in cancer therapy (Maddocks et al., 2017).

  • Nutritional Science : Long-term l-serine administration has shown potential in reducing age-related obesity and oxidative stress in mice, suggesting its role in nutritional science and gerontology (Zhou et al., 2018).

  • Microbial Engineering : Engineering Escherichia coli for high-yield l-serine production showcases the potential of microbial systems in producing valuable biochemicals (Mundhada et al., 2016).

  • Nanoformulations : Sericin-based nanoformulations, derived from serine-rich proteins, are being explored for various biomedical applications, including anti-tumor and antimicrobial uses (Das et al., 2021).

  • Neuroprotection : l-Serine's role in neuroprotection, particularly in ALS and Alzheimer's disease, involves selective activation of lysosomal cathepsins and impacts on various neurological pathways (Dunlop & Carney, 2020).

Safety And Hazards

Serine is possibly safe when used in higher doses as medicine. L-serine in doses up to 25 grams daily for up to 1 year, or D-serine in doses of 2-4 grams daily for up to 4 weeks, have been used safely. Side effects might include upset stomach and bloating .

Future Directions

The human genome encodes 538 protein kinases that transfer a γ-phosphate group from ATP to serine, threonine, or tyrosine residues . This highlights the challenges and future potential for kinase-targeted cancer therapies .

properties

IUPAC Name

(2S)-2-amino-3-hydroxypropanoic acid
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InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
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InChI Key

MTCFGRXMJLQNBG-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)O
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Isomeric SMILES

C([C@@H](C(=O)O)N)O
Source PubChem
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Molecular Formula

C3H7NO3
Record name serine
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Related CAS

25821-52-7
Record name L-Serine homopolymer
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DSSTOX Substance ID

DTXSID301031857, DTXSID60883230
Record name (2S)-2-Amino-3-hydroxy-propanoic acid
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Molecular Weight

105.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name L-Serine
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Solubility

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL
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Density

1.6 g/cu cm @ 22 °C
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Vapor Pressure

0.00000004 [mmHg]
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Mechanism of Action

L-Serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine. These bases when linked to the phosphate ester of pentose sugars are essential components of DNA and RNA and the end products of energy producing metabolic pathways, ATP and GTP. In addition, L-serine conversion to glycine via this same enzyme provides the one-carbon units necessary for production of the pyrimidine nucleotide, deoxythymidine monophosphate, also an essential component of DNA.
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Product Name

Serine

Color/Form

HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS

CAS RN

56-45-1, 6898-95-9
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Melting Point

228 °C (decomposes), 228 °C
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Record name L-Serine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,490,000
Citations
TJ De Koning, K Snell, M Duran, R Berger… - Biochemical …, 2003 - portlandpress.com
… with defects of -serine synthesis underscore the importance of -serine in brain development … into the role of -serine and the pathways of -serine utilization in disease and during …
Number of citations: 289 portlandpress.com
K Breddam - Carlsberg Research Communications, 1986 - Springer
… of the serine endopeptidases is also employed by the serine carboxypeptidases but … share with the serine endopeptidases. Like other proteolytic enzymes the serine carboxypeptidases …
Number of citations: 244 link.springer.com
L Hedstrom - Chemical reviews, 2002 - ACS Publications
… classified as serine proteases… serine proteases are typified by chymotrypsin, subtilisin, carboxypeptidase Y, and Clp protease (MEROPS nomenclature; 3 Table 1). More recently, serine …
Number of citations: 231 pubs.acs.org
ND Rawlings, AJ Barrett - Methods in enzymology, 1994 - Elsevier
Publisher Summary This chapter examines families of serine peptidases. Serine peptidases are found in viruses, bacteria, and eukaryotes. They include exopeptidases, endopeptidases…
Number of citations: 861 www.sciencedirect.com
S Blanco, ME Sanz, JC López… - Proceedings of the …, 2007 - National Acad Sciences
… amino acid serine [CH2OHOCH(NH2)OCOOH] in the gas phase. Solid serine was vaporized … (non-zwitterionic) structures of serine, which are conclusively identified by the comparison …
Number of citations: 124 www.pnas.org
T Decker, P Kovarik - Oncogene, 2000 - nature.com
… is a serine contained … serine phosphorylation, as well as the kinases and other signal transducers implied in this process. The biochemical and biological consequences of STAT serine …
Number of citations: 149 www.nature.com
AM Edelman, DK Blumenthal… - Annual review of …, 1987 - annualreviews.org
Phosphorylation and dephosphorylation of proteins catalyzed by protein kinases and protein phosphatases are recognized as major processes for regulating cellular functions. First …
Number of citations: 828 www.annualreviews.org
E Di Cera - IUBMB life, 2009 - Wiley Online Library
Over one third of all known proteolytic enzymes are serine proteases. Among these, the trypsins underwent the most predominant genetic expansion yielding the enzymes responsible …
Number of citations: 521 iubmb.onlinelibrary.wiley.com
T Tosa, LI Pizer - Journal of bacteriology, 1971 - Am Soc Microbiol
… serine hydroxamate as a potentially useful serine analogue for the study of the control of serine … action is specifically reversed by low levels of exogenous serine. It is expected, therefore, …
Number of citations: 194 journals.asm.org
A Warshel, G Naray-Szabo, F Sussman, JK Hwang - Biochemistry, 1989 - ACS Publications
… This work considers the catalytic reaction of serine proteases … the buried aspartic group in serine proteases stabilizes the … It is argued that serine proteases and other enzymes work by …
Number of citations: 588 pubs.acs.org

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